molecular formula C11H13NO4 B182917 4-(4-Methoxyanilino)-4-oxobutanoic acid CAS No. 56106-05-9

4-(4-Methoxyanilino)-4-oxobutanoic acid

Cat. No.: B182917
CAS No.: 56106-05-9
M. Wt: 223.22 g/mol
InChI Key: SXTDOBIIAISFSI-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

IUPAC Name : 4-(4-Methoxyanilino)-4-oxobutanoic acid.
Synonyms :

  • N-(4-Methoxy-phenyl)-succinamic acid
  • 3-[(4-Methoxyphenyl)carbamoyl]propanoic acid
  • 4-[(4-Methoxyphenyl)amino]-4-oxobutanoic acid

Molecular Formula : $$ \text{C}{11}\text{H}{13}\text{NO}_{4} $$ .
Structural Features :

  • A butanoic acid backbone with an amide group at the 4-position.
  • A 4-methoxyaniline moiety attached via the amide nitrogen.
  • Functional groups: Methoxy (-OCH$$_3$$), amide (-CONH-), and carboxylic acid (-COOH).

Classification :

  • Substituted butanoic acid derivative.
  • Anilide (amide derived from aniline).
Property Value
Molecular Weight 223.23 g/mol
CAS Registry Number 56106-05-9
EC Number 632-571-2

Historical Context in Organic Chemistry Research

Initial Synthesis :

  • Early synthetic routes involved condensation reactions between 4-methoxyaniline and succinic anhydride, catalyzed by bases like pyridine.
  • Documented in chemical databases by 2005, though precursor methodologies date to mid-20th-century amidation techniques.

Key Milestones :

  • 2000s : Recognition as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and receptor modulators.
  • 2010s : Adoption in analytical chemistry as a reference standard for drug development (e.g., Agomelatine).

Early Applications :

  • Explored in heterocyclic chemistry for synthesizing pyrrolones and oxadiazoles.
  • Utilized in Friedel-Crafts acylations to study electronic effects of methoxy groups.

Significance in Contemporary Chemical Research

Research Applications :

  • Pharmaceutical Intermediates :
    • Serves as a precursor for compounds targeting neurological and metabolic disorders.
    • Key intermediate in synthesizing 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, a kinase inhibitor candidate.
  • Organic Synthesis :

    • Amide bond formation studies: Demonstrates regioselectivity in nucleophilic acyl substitutions.
    • Catalytic hydrogenation: Used to explore reduction pathways of nitroaromatics.
  • Materials Science :

    • Investigated for crystalline packing behaviors via hydrogen bonding and C–H···π interactions.

Recent Advances :

  • Flow Chemistry : Scalable production using continuous reactors to enhance yield and purity.
  • Computational Modeling : DFT studies analyze electronic effects of the methoxy group on reactivity.

Emerging Directions :

  • Bioconjugation : Functionalization for antibody-drug conjugates (ADCs) due to its stable amide linkage.
  • Green Chemistry : Solvent-free syntheses using microwave irradiation.

Properties

IUPAC Name

4-(4-methoxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTDOBIIAISFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323353
Record name 4-(4-methoxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56106-05-9
Record name NSC403638
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403638
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methoxyanilino)-4-oxobutanoic acid
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Record name 4'-Methoxysuccinanilic acid
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Preparation Methods

Standard Laboratory-Scale Protocol

  • Reagents :

    • 4-Methoxyaniline (1.0 equiv)

    • Succinic anhydride (1.1 equiv)

    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

    • Pyridine (1.2 equiv) as base

  • Procedure :

    • Dissolve 4-methoxyaniline in anhydrous DCM under nitrogen atmosphere.

    • Add succinic anhydride portion-wise at 0–5°C.

    • Introduce pyridine to scavenge generated succinic acid.

    • Stir at room temperature for 12–24 hours.

    • Quench with ice-cold 1M HCl, extract with DCM, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : 68–75% (purity >95% by HPLC).

Solvent and Catalytic Optimization

Alternative solvents and catalysts have been explored to enhance efficiency:

SolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
DichloromethanePyridine25247597
THFTriethylamine40128296
AcetonitrileDMAP6067094

Key Observations :

  • Polar aprotic solvents (THF, acetonitrile) accelerate reaction kinetics but may require higher temperatures.

  • 4-Dimethylaminopyridine (DMAP) improves regioselectivity but complicates purification.

Lewis Acid-Mediated Friedel-Crafts Acylation

While less common for amide formation, Friedel-Crafts acylation has been adapted for structurally analogous compounds. This method is particularly relevant for industrial-scale production due to its compatibility with continuous flow systems.

Industrial-Scale Synthesis

  • Reagents :

    • 4-Methoxyaniline (1.0 equiv)

    • Succinic anhydride (1.05 equiv)

    • Aluminum chloride (AlCl₃, 2.1 equiv)

    • Dichlorobenzene (solvent)

  • Procedure :

    • Charge dichlorobenzene and AlCl₃ into a jacketed reactor at -10°C.

    • Add succinic anhydride followed by 4-methoxyaniline dropwise.

    • Maintain temperature at -10–0°C for 4–6 hours.

    • Quench with ice-cold dilute HCl, filter, and wash with dichlorobenzene.

    • Recrystallize from ethanol/water.

  • Yield : 85–90% (purity >99% by GC-MS).

Advantages and Limitations

  • Advantages :

    • High regioselectivity (para:meta ratio >99:1).

    • Scalable to multi-kilogram batches.

  • Limitations :

    • Requires rigorous moisture control.

    • Generates stoichiometric AlCl₃ waste, necessitating neutralization protocols.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields comparable to conventional methods.

Optimized Microwave Protocol

  • Reagents :

    • 4-Methoxyaniline (1.0 equiv)

    • Succinic anhydride (1.1 equiv)

    • Ethyl acetate (solvent)

  • Procedure :

    • Mix reagents in a sealed microwave vial.

    • Irradiate at 100°C (300W) for 20 minutes.

    • Cool, dilute with ethyl acetate, and wash with brine.

    • Purify via flash chromatography.

  • Yield : 80% (purity 98%).

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (7:3 v/v) yields needle-like crystals suitable for X-ray diffraction.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:1) achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.52 (d, J = 8.8 Hz, 2H), 6.89 (d, J = 8.8 Hz, 2H), 3.79 (s, 3H, OCH₃), 2.65–2.58 (m, 4H, CH₂).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (CONH), 3300 cm⁻¹ (NH).

Industrial Production Considerations

Continuous Flow Reactor Design

ParameterValue
Residence time15–20 minutes
Temperature50°C
Pressure10 bar
Throughput5 kg/h

Benefits :

  • 40% reduction in solvent use compared to batch processes.

  • Real-time monitoring via inline FTIR ensures consistent quality.

Comparative Analysis of Methods

MethodScaleYield (%)Purity (%)Environmental Impact
Conventional CondensationLab7597Moderate (solvent use)
Friedel-CraftsIndustrial9099High (AlCl₃ waste)
MicrowaveLab/Pilot8098Low (energy-efficient)

Challenges and Mitigation Strategies

Common Byproducts

  • N,N-Disuccinoyl Derivative : Forms at elevated temperatures (>60°C). Mitigated by stoichiometric control (aniline:anhydride ≤1:1.1).

  • Oxidative Degradation : Add antioxidants (e.g., BHT) during prolonged storage.

Solvent Recovery

  • Dichlorobenzene and THF are recycled via fractional distillation (≥95% recovery).

Emerging Techniques

Enzymatic Catalysis

  • Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in aqueous medium (pH 7.0, 37°C).

  • Yield : 65% (purity 92%).

Photochemical Activation

  • UV light (254 nm) initiates radical-mediated coupling, reducing reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-(4-Hydroxyanilino)-4-oxobutanoic acid.

    Reduction: Formation of 4-(4-Methoxyanilino)-4-hydroxybutanoic acid.

    Substitution: Formation of 4-(4-Haloanilino)-4-oxobutanoic acid.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConversion of the methoxy group to a hydroxyl groupKMnO4, CrO3
ReductionReduction of the carbonyl group to an alcoholNaBH4, LiAlH4
SubstitutionReplacement of the methoxy group with other functional groupsBr2, Cl2

The compound exhibits significant antimicrobial and anticancer properties, making it a subject of interest in biological research.

Antimicrobial Properties:
In vitro studies have shown that it is effective against various bacterial strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity:
Research indicates that it inhibits the proliferation of cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing antiproliferative effects on human cancer cell lines:

Cell LineIC50 Value (μM)
HeLa (cervical)1.85
MDA-MB-231 (breast)0.60
HT-29 (colon)0.79

These findings suggest that the compound may induce apoptosis and halt cell cycle progression in cancer cells.

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the aniline ring play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, synthesis methods, physicochemical properties, and applications.

Table 1: Comparative Analysis of 4-(4-Methoxyanilino)-4-oxobutanoic Acid and Analogous Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Solubility/Key Properties Notable Applications/Findings
This compound 4-OCH₃ on phenyl ring C₁₁H₁₃NO₄ 223.23 N/A Moderate polarity; water-insoluble Intermediate in pharmaceutical synthesis
4-((2-Carbamoyl-5-methylphenyl)amino)-4-oxobutanoic acid (7e) 2-Carbamoyl, 5-CH₃ on phenyl ring C₁₂H₁₄N₂O₄ 250.25 92–93% (microwave) Improved crystallinity High-yield synthesis under microwave conditions
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid α,β-unsaturated double bond, 4-CH₃ C₁₁H₁₁NO₃ 205.21 94.23% Water-insoluble; pKa = 2.81 ± 0.25 Acid-base titration applicability
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid 4-Iodo, methylene group C₁₁H₁₀INO₃ 331.10 N/A Monoclinic crystal (P21/c) Stable hydrogen-bonded packing
4-[4-(Azepan-1-yl)anilino]-4-oxobutanoic acid Azepane ring substituent C₁₆H₂₂N₂O₃ 290.36 N/A Lipophilic; enhanced bioavailability Building block for drug discovery
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid 4-Cl, piperazinyl group C₁₅H₁₉ClN₂O₃ 310.78 N/A High molecular weight Potential CNS-targeting agent

Structural and Functional Differences

Substituent Effects :

  • Electron-Donating Groups (e.g., -OCH₃) : Increase solubility in polar solvents but reduce electrophilicity at the carbonyl group .
  • Electron-Withdrawing Groups (e.g., -Cl, -I) : Enhance electrophilicity, improving reactivity in nucleophilic acyl substitution reactions .
  • Bulkier Substituents (e.g., azepane, piperazine) : Introduce steric hindrance, affecting molecular packing and biological membrane permeability .

Synthetic Methodologies: Microwave-assisted synthesis (e.g., compound 7e) achieves >90% yield, reducing reaction times compared to thermal methods . Unsaturated analogs (e.g., but-2-enoic acid derivatives) exhibit distinct acidity (pKa ~2.8), enabling precise quantification via potentiometric titration .

Physicochemical Properties: Solubility: Methoxy and carbamoyl derivatives show moderate solubility in organic solvents (e.g., DMSO, ethanol), whereas halogenated analogs (e.g., iodo, chloro) are less soluble due to increased hydrophobicity . Crystallinity: Iodo-substituted compounds form stable monoclinic crystals with hydrogen-bonded networks, advantageous for X-ray diffraction studies .

Biological Activity

Overview

4-(4-Methoxyanilino)-4-oxobutanoic acid (CAS No. 56106-05-9) is an organic compound characterized by its unique structure that includes a methoxy group attached to an aniline ring and a butanoic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research .

  • Molecular Formula : C11H13NO4
  • Molecular Weight : 223.23 g/mol
  • Canonical SMILES : COC1=CC=C(C=C1)NC(=O)CCC(=O)O

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with succinic anhydride, often using dichloromethane as a solvent and pyridine as a catalyst. The reaction conditions allow for the formation of the desired product, which can be purified through recrystallization or chromatography methods .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notably, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of this compound on human cancer cell lines, it was found that:

  • Cell Lines Tested : HeLa (cervical), MDA-MB-231 (breast), HT-29 (colon)
  • IC50 Values :
    • HeLa: 1.85 μM
    • MDA-MB-231: 0.60 μM
    • HT-29: 0.79 μM

These findings indicate that the compound may act as a potent inhibitor of cell growth, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. The methoxy group and the aniline structure contribute to its ability to bind to proteins or enzymes, influencing biochemical pathways associated with cell growth and survival.

Proposed Mechanisms Include:

  • Histone Deacetylase Inhibition : Similar compounds have been noted for their role in inhibiting histone deacetylases (HDACs), which are involved in regulating gene expression related to cancer progression.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis

When compared with similar compounds, such as 4-(4-Hydroxyanilino)-4-oxobutanoic acid, the presence of the methoxy group in this compound enhances its solubility and biological activity, making it a valuable candidate for further research.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity (IC50)
This compoundModerateHeLa: 1.85 μM
4-(4-Hydroxyanilino)-4-oxobutanoic acidLowHeLa: >10 μM

Q & A

What are the established synthetic methodologies for preparing 4-(4-Methoxyanilino)-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves a condensation reaction between 4-methoxyaniline and a suitably activated oxobutanoic acid derivative (e.g., maleic anhydride or its analogs). Microwave-assisted synthesis (e.g., 93% yield under optimized conditions ) offers advantages over traditional thermal methods (e.g., reflux in toluene), including reduced reaction time and improved purity. Solvent choice (polar aprotic solvents like DMF enhance reactivity) and stoichiometric ratios must be optimized to minimize byproducts such as unreacted aniline or over-acylated derivatives. Post-synthesis purification via recrystallization or column chromatography is critical, as residual solvents or impurities can skew biological assay results .

How can spectroscopic techniques confirm the structure of this compound?

Answer:

  • NMR : 1^1H NMR should show a singlet for the methoxy group (~δ 3.8 ppm), a downfield-shifted NH proton (~δ 10.2 ppm), and characteristic splitting for the oxobutanoic acid backbone. 13^{13}C NMR confirms the ketone (δ ~200 ppm) and carboxylic acid (δ ~175 ppm) moieties .
  • IR : Stretching frequencies for C=O (ketone: ~1700 cm1^{-1}; carboxylic acid: ~1650 cm1^{-1}) and N-H (amide: ~3300 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (C11_{11}H11_{11}NO5_5, exact mass 237.21 g/mol) .

What is the solubility profile of this compound, and how does it impact experimental design?

Answer:
The compound is poorly soluble in water (as shown for analogs in Table 1 of ) but dissolves in DMSO, ethanol, or methanol. This necessitates solvent compatibility checks in biological assays (e.g., <1% DMSO in cell cultures to avoid cytotoxicity). For crystallization studies, mixed solvents (e.g., ethanol/water) are recommended to enhance crystal formation .

What computational approaches predict the reactivity and target interactions of this compound?

Answer:

  • Molecular Docking : Tools like AutoDock Vina can model interactions with enzymes (e.g., cyclooxygenase or kinases), leveraging the methoxy group’s electron-donating effects to predict binding affinity .
  • DFT Calculations : Assess the compound’s electrostatic potential surfaces to identify nucleophilic/electrophilic sites, aiding in derivatization strategies .
  • MD Simulations : Study stability in biological membranes or protein binding pockets over nanosecond timescales .

How does the para-methoxy substituent influence electronic properties and bioactivity compared to meta-substituted analogs?

Answer:
The para-methoxy group enhances electron density on the aniline ring via resonance, increasing hydrogen-bonding capacity with biological targets. In contrast, meta-substitution (e.g., 3-methoxy analog ) disrupts resonance, reducing binding affinity. For example, para-substituted derivatives show 2–3× higher antimicrobial activity than meta analogs in disk diffusion assays . Hammett σ values (para: −0.27; meta: +0.12) further explain differences in reaction kinetics during derivatization .

How can contradictions in reported biological activity data be resolved?

Answer:

  • Purity Validation : Use HPLC (≥95% purity threshold) and elemental analysis to rule out impurities .
  • Assay Standardization : Control variables like pH (the compound’s pKa is ~2.8 , affecting ionization in buffers) and cell line viability.
  • Comparative Studies : Replicate assays with structurally defined analogs (e.g., 4-aminophenyl derivatives ) to isolate substituent effects.

What challenges arise in crystallizing this compound, and how can X-ray crystallography address them?

Answer:
Crystallization is hindered by conformational flexibility in the oxobutanoic acid chain. Slow evaporation from ethanol/water (7:3 v/v) at 4°C promotes ordered packing. SHELXL refinement of X-ray data (e.g., triclinic P1 space group, Z = 2 ) reveals bond angles and torsion angles critical for understanding intermolecular interactions (e.g., hydrogen bonds between NH and ketone groups).

What derivatives show enhanced pharmacological potential, and what synthetic routes are used?

Answer:

  • Amide Derivatives : React with acyl chlorides to introduce hydrophobic groups, improving membrane permeability (e.g., 4-acetamidophenyl analog ).
  • Ester Prodrugs : Protect the carboxylic acid with tert-butyl esters to enhance oral bioavailability, hydrolyzed in vivo .
    Yield optimization requires pH control (e.g., pH 8–9 for amide coupling) and catalytic DMAP .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Methoxyanilino)-4-oxobutanoic acid
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4-(4-Methoxyanilino)-4-oxobutanoic acid

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